6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione
Overview
Description
6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione is a complex organic compound with the molecular formula C11H8N4O5S This compound is characterized by the presence of a triazine ring, a nitrophenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 4-nitrobenzaldehyde with thiourea to form an intermediate, which is then reacted with ethyl acetoacetate under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols or amines can react with the sulfanyl group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione
- 6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione
- 6-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione
Uniqueness
6-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5S/c16-8(6-1-3-7(4-2-6)15(19)20)5-21-10-9(17)12-11(18)14-13-10/h1-4H,5H2,(H2,12,14,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLOVKTWRWLBBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NNC(=O)NC2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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